cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester

Description

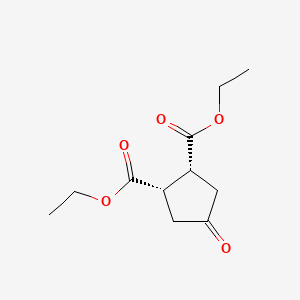

cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester (CAS: 156293-34-4) is a cyclic diketone ester with the molecular formula C₁₁H₁₆O₅ and a molecular weight of 228.24 g/mol . It is widely utilized as a synthetic intermediate in organic chemistry and materials science, particularly in the preparation of coordination complexes, pharmaceuticals, and fine chemicals. Its cis-configuration enables unique stereochemical interactions, making it valuable in asymmetric synthesis and polymer chemistry.

Properties

IUPAC Name |

diethyl (1S,2R)-4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPKMLGYFVVOJS-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of cis-4-Oxo-1,2-cyclopentanedicarboxylic acid

The most straightforward and commonly reported method for synthesizing cis-4-oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is the esterification of the corresponding cis-4-oxo-1,2-cyclopentanedicarboxylic acid with ethanol under acidic or catalytic conditions. This method involves:

- Starting from the free dicarboxylic acid with a ketone group on the cyclopentane ring.

- Reacting with excess ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Heating under reflux to drive the esterification to completion.

- Isolation of the diethyl ester by standard workup procedures including neutralization, extraction, and purification.

This method yields the diethyl ester with high purity (typically >95%) and preserves the cis stereochemistry of the starting acid, which is crucial for the compound's properties.

Cyclization and Functionalization Routes

Alternative synthetic routes involve the cyclization of suitably functionalized precursors or the modification of cyclopentanone derivatives :

- Cyclopentanone derivatives bearing carboxylate substituents can be selectively oxidized or functionalized to introduce the keto group at position 4.

- The diester functionality can be introduced either before or after cyclization depending on the synthetic strategy.

- These methods often require multi-step synthesis involving protection/deprotection steps and stereoselective control to obtain the cis isomer.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Direct Esterification | cis-4-Oxo-1,2-cyclopentanedicarboxylic acid | Ethanol, Acid catalyst (H2SO4, p-TsOH) | Reflux in ethanol | High (>95%) | Preserves cis stereochemistry; simple |

| Cyclization and Functionalization | Functionalized cyclopentanone derivatives | Oxidants, Esterification reagents | Multi-step, controlled temp. | Moderate to high | Requires stereochemical control |

| [2+2] Cycloaddition (Indirect) | Maleic acid esters + ketene acetals | Lewis acids (AlCl3, TiCl4, etc.) | Controlled temp, inert atmosphere | Variable | More complex; used for related esters |

Research Findings and Analytical Data

- The cis configuration of the diester is critical for its chemical behavior and biological activity, necessitating stereospecific synthesis or separation techniques.

- Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and purity of the diethyl ester.

- Purity levels of 97% or higher are commonly achieved using the esterification method, as reported by commercial suppliers and research labs.

- The compound's stability and reactivity are influenced by the ketone group at position 4, which can participate in further chemical transformations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The ketone group in cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester can undergo further oxidation to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Synthetic Intermediates

Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is utilized as an intermediate in the synthesis of various biologically active compounds. The structure allows for further functionalization, making it a versatile building block in organic synthesis.

Pharmaceutical Development

Research indicates that derivatives of cyclopentanedicarboxylic acids can exhibit significant biological activity. For instance, studies have shown that related compounds can act as enzyme inhibitors or modulators, which could be beneficial in the development of drugs targeting specific diseases .

Agricultural Chemistry

The compound's structure has potential applications in the development of agrochemicals. Its derivatives may serve as herbicides or fungicides due to their ability to interact with biological systems in plants and pests .

Case Study 1: Synthesis of Bioactive Compounds

A study conducted at the University of Bath explored the synthesis of various cyclopentanedicarboxylic acid derivatives from this compound. The researchers demonstrated that these derivatives exhibited promising activity against specific enzymes related to metabolic disorders .

Case Study 2: Agrochemical Applications

Research published in agricultural chemistry journals highlighted the potential use of cyclopentanedicarboxylic acids as herbicides. The study focused on the efficacy of these compounds in inhibiting weed growth while being less harmful to crops compared to traditional herbicides .

Mechanism of Action

The mechanism by which cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester exerts its effects involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, acting as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

4-Oxo-cyclopentane-cis-1,2-dicarboxylic acid dimethyl ester (CAS: 1001666-74-5)

- Molecular Formula : C₉H₁₂O₅; Molecular Weight : 200.19 g/mol .

- Key Differences :

- Ester Groups : The dimethyl ester variant has methyl groups instead of ethyl, reducing steric bulk and increasing polarity.

- Reactivity : Methyl esters generally exhibit faster hydrolysis rates compared to ethyl esters due to lower steric hindrance.

- Applications : Used in fluorination reactions (e.g., with DAST for synthesizing fluorinated cyclopentane derivatives) .

- Cost : Priced at ¥1,300/g (1g scale), reflecting higher synthetic complexity compared to ethyl esters .

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester

1,2-Cyclohexanedicarboxylic acid diisononyl ester (CAS: 166412-78-8)

- Molecular Formula : C₂₆H₄₈O₄; Molecular Weight : 424.7 g/mol .

- Structural Differences: Ring Size: Cyclohexane ring (6-membered) vs. cyclopentane (5-membered), affecting ring strain and conformational flexibility. Ester Chains: Long-branched isononyl groups enhance hydrophobicity, making it suitable as a plasticizer .

- Safety : Requires stringent handling protocols (e.g., respiratory protection) due to higher volatility and toxicity risks .

cis-Cyclohex-4-en-1,2-dicarboxylic acid, isohexyl octyl ester

Phthalate Esters (e.g., DIDP, DINP)

- Aromatic vs.

- Applications : Cyclopentane dicarboxylates are less commonly used in plastics but show promise in niche applications like metal-organic frameworks (MOFs) .

Comparative Data Table

Biological Activity

Cis-4-Oxo-1,2-cyclopentanedicarboxylic acid diethyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring with two carboxylic acid functional groups and an oxo group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2-cyclopentanedicarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1,2-Cyclopentanedicarboxylic Acid | E. coli | 15 | |

| Diethyl Ester Derivative | S. aureus | 18 | |

| cis-4-Oxo-1,2-Cyclopentanedicarboxylic | P. aeruginosa | 20 |

Anticancer Activity

Studies have investigated the potential anticancer properties of cyclopentanedicarboxylic acid derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines, including HCT116 and MCF7. The results demonstrated an IC50 value indicating effective inhibition at micromolar concentrations.

Table 2: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 25 | Induction of apoptosis | |

| MCF7 | 30 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has been identified as an inhibitor of prolidase, an enzyme involved in collagen metabolism.

Table 3: Enzyme Inhibition Data

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cis-4-oxo-1,2-cyclopentanedicarboxylic acid diethyl ester, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or esterification of cyclopentane precursors. For example, transesterification of cyclopentanedicarboxylic acid derivatives with ethanol under acid catalysis (e.g., H₂SO₄) is common. Optimization involves monitoring reaction time (24–48 hours), temperature (80–100°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-synthesis, purification by fractional distillation or column chromatography is critical to isolate the cis isomer . Confirmation of stereochemistry requires NMR (e.g., coupling constants in H NMR) and polarimetry .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it from its trans isomer?

- Methodological Answer :

- NMR : In H NMR, the cis isomer shows distinct coupling patterns (e.g., vicinal protons on the cyclopentane ring exhibit J values of ~5–7 Hz), while the trans isomer displays larger couplings (~8–10 Hz). The keto group at position 4 causes deshielding of adjacent protons.

- IR : A strong carbonyl stretch at ~1740 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone) confirms functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 228 [M]⁺ and fragment ions (e.g., loss of ethoxy groups) validate the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.